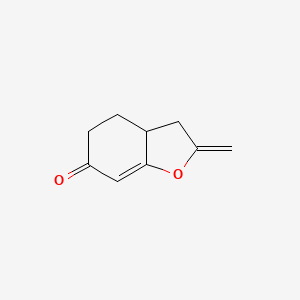
6(2H)-Benzofuranone, 3,3a,4,5-tetrahydro-2-methylene-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6(2H)-Benzofuranone, 3,3a,4,5-tetrahydro-2-methylene- is a chemical compound belonging to the benzofuranone family. Benzofuranones are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6(2H)-Benzofuranone, 3,3a,4,5-tetrahydro-2-methylene- typically involves cyclization reactions starting from appropriate precursors. Common synthetic routes may include:
Cyclization of substituted phenols: with appropriate alkenes under acidic or basic conditions.
Intramolecular cyclization: of suitable precursors using catalysts such as Lewis acids.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimized versions of the laboratory synthesis routes, focusing on yield, purity, and cost-effectiveness. This might include:
Catalytic processes: to enhance reaction efficiency.
Continuous flow reactors: for large-scale production.
化学反応の分析
Types of Reactions
6(2H)-Benzofuranone, 3,3a,4,5-tetrahydro-2-methylene- can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction to more saturated forms using hydrogenation catalysts.
Substitution: Electrophilic or nucleophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium or platinum catalysts.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of more saturated benzofuranone derivatives.
Substitution: Formation of various substituted benzofuranones.
科学的研究の応用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the synthesis of materials with specific properties.
作用機序
The mechanism of action of 6(2H)-Benzofuranone, 3,3a,4,5-tetrahydro-2-methylene- would involve its interaction with molecular targets such as enzymes or receptors. The specific pathways would depend on its structure and functional groups, which could influence its binding affinity and activity.
類似化合物との比較
Similar Compounds
Benzofuran: A simpler structure with similar core but lacking additional functional groups.
Coumarin: Another benzofuran derivative with known biological activities.
Flavonoids: A class of compounds with a benzofuranone core and diverse biological properties.
Uniqueness
6(2H)-Benzofuranone, 3,3a,4,5-tetrahydro-2-methylene- is unique due to its specific functional groups and structural features, which may confer distinct chemical reactivity and biological activity compared to other benzofuran derivatives.
特性
CAS番号 |
561301-60-8 |
|---|---|
分子式 |
C9H10O2 |
分子量 |
150.17 g/mol |
IUPAC名 |
2-methylidene-3,3a,4,5-tetrahydro-1-benzofuran-6-one |
InChI |
InChI=1S/C9H10O2/c1-6-4-7-2-3-8(10)5-9(7)11-6/h5,7H,1-4H2 |
InChIキー |
AVRZSCIPLARXEM-UHFFFAOYSA-N |
正規SMILES |
C=C1CC2CCC(=O)C=C2O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


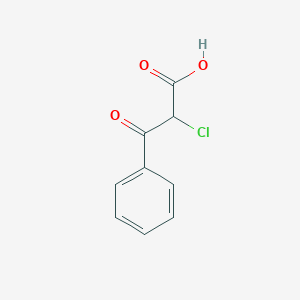
![N,N-Dibutyl-7-[2-(isoquinolin-5-YL)ethenyl]chrysen-2-amine](/img/structure/B14237316.png)
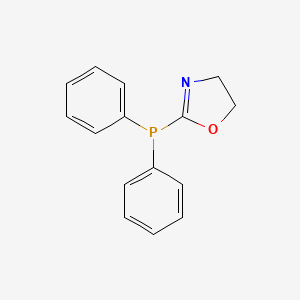
![3,3-Dipropyl-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B14237328.png)
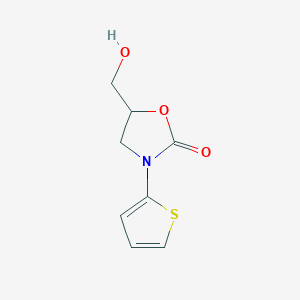
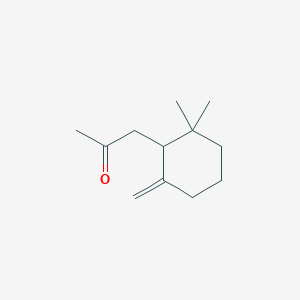
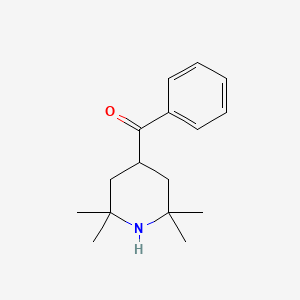
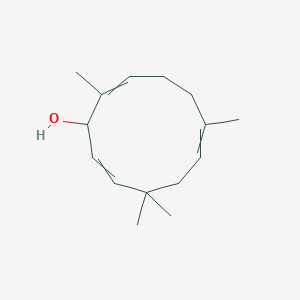

![Thiourea, N-[2-(methylthio)phenyl]-N'-2-pyridinyl-](/img/structure/B14237361.png)

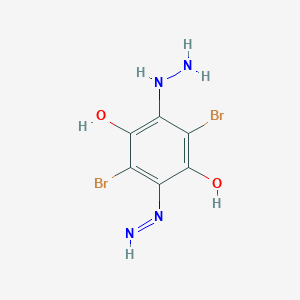

![2-[2-(6-Amino-9H-purin-9-yl)-1-bromoethylidene]propane-1,3-diol](/img/structure/B14237378.png)
